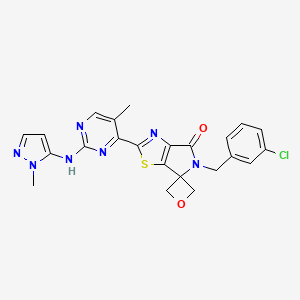
ERK1/2 inhibitor 8
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
ERK1/2 inhibitor 8 is a compound that targets the extracellular signal-regulated kinases 1 and 2 (ERK1/2), which are part of the mitogen-activated protein kinase (MAPK) pathway. This pathway is crucial for regulating various cellular processes, including proliferation, differentiation, and survival. ERK1/2 inhibitors are being explored for their potential in treating cancers and other diseases where the MAPK pathway is dysregulated .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ERK1/2 inhibitor 8 involves multiple steps, including the formation of key intermediates and their subsequent functionalizationCommon reaction conditions include the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale while maintaining the quality and consistency of the product. This often requires optimization of reaction conditions, purification processes, and quality control measures to meet regulatory standards. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are used to monitor the purity and identity of the compound .
Análisis De Reacciones Químicas
Types of Reactions
ERK1/2 inhibitor 8 undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to the molecule, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles like amines or thiols, and electrophiles like alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in a variety of functionalized derivatives, depending on the nature of the substituent introduced .
Aplicaciones Científicas De Investigación
ERK1/2 inhibitor 8 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the MAPK pathway and its role in cellular processes.
Biology: Employed in cell-based assays to investigate the effects of ERK1/2 inhibition on cell proliferation, differentiation, and survival.
Medicine: Explored as a potential therapeutic agent for treating cancers and other diseases where the MAPK pathway is dysregulated.
Industry: Utilized in the development of new drugs and therapeutic strategies targeting the MAPK pathway
Mecanismo De Acción
ERK1/2 inhibitor 8 exerts its effects by binding to the active site of ERK1/2, thereby preventing their phosphorylation and activation by upstream kinases. This inhibition blocks the downstream signaling events that promote cell proliferation and survival. The compound specifically targets the threonine-glutamate-tyrosine (T-E-Y) motif in the activation loop of ERK1/2, which is crucial for their activation and function .
Comparación Con Compuestos Similares
ERK1/2 inhibitor 8 is unique in its dual mechanism of action, which includes both catalytic inhibition of ERK1/2 activity and prevention of their phosphorylation by upstream kinases. This dual mechanism provides more durable pathway inhibition and enhanced suppression of ERK1/2-dependent gene expression compared to other ERK1/2 inhibitors .
Similar Compounds
Ulixertinib (BVD-523): A first-in-class ERK1/2 inhibitor with potent preclinical activity in BRAF- and RAS-mutant cell lines.
This compound stands out due to its superior potency and ability to prevent the nuclear accumulation of ERK1/2, resulting in increased efficacy across various cell lines .
Propiedades
Fórmula molecular |
C23H20ClN7O2S |
|---|---|
Peso molecular |
494.0 g/mol |
Nombre IUPAC |
5'-[(3-chlorophenyl)methyl]-2'-[5-methyl-2-[(2-methylpyrazol-3-yl)amino]pyrimidin-4-yl]spiro[oxetane-3,6'-pyrrolo[3,4-d][1,3]thiazole]-4'-one |
InChI |
InChI=1S/C23H20ClN7O2S/c1-13-9-25-22(27-16-6-7-26-30(16)2)29-17(13)20-28-18-19(34-20)23(11-33-12-23)31(21(18)32)10-14-4-3-5-15(24)8-14/h3-9H,10-12H2,1-2H3,(H,25,27,29) |
Clave InChI |
AYSQKFWYWKVYSQ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CN=C(N=C1C2=NC3=C(S2)C4(COC4)N(C3=O)CC5=CC(=CC=C5)Cl)NC6=CC=NN6C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


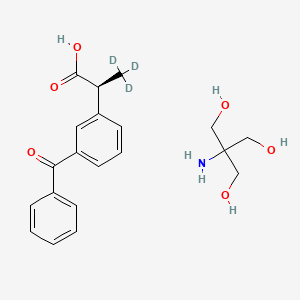



![(4bS)-6-cyano-3-methoxy-4b,8,8-trimethyl-7-oxo-N-[3-(trifluoromethoxy)phenyl]-9,10-dihydro-8aH-phenanthrene-2-carboxamide](/img/structure/B12420898.png)
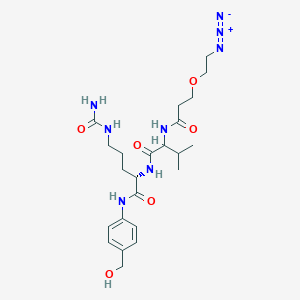
![(3S,6S,9S,15R,18S,21S,24S,27S,30S,33S,39S,42S,45S)-N,3-bis(2-amino-2-oxoethyl)-9-benzyl-21,24-dibutyl-18-(3-carbamimidamidopropyl)-30-(hydroxymethyl)-42-(1H-imidazol-5-ylmethyl)-27,33-bis(1H-indol-3-ylmethyl)-6,7,22,25,37-pentamethyl-39-(2-methylpropyl)-2,5,8,11,17,20,23,26,29,32,35,38,41,44-tetradecaoxo-13-thia-1,4,7,10,16,19,22,25,28,31,34,37,40,43-tetradecazabicyclo[43.3.0]octatetracontane-15-carboxamide;2,2,2-trifluoroacetic acid](/img/structure/B12420903.png)
![(2S)-7-hydroxy-2-(4-hydroxy-2-methoxyphenyl)-8-[(2R)-5-hydroxy-5-methyl-2-prop-1-en-2-ylhexyl]-5-methoxy-2,3-dihydrochromen-4-one](/img/structure/B12420904.png)
![3-[[(2S)-2-(4-chlorophenyl)-3-[4-[(5R,7R)-7-hydroxy-5-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]piperazin-1-yl]-3-oxopropyl]amino]-N-[8-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]octyl]propanamide](/img/structure/B12420916.png)
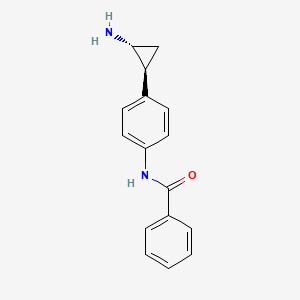

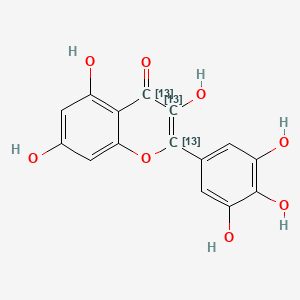
![(6~{R})-~{N}-(4-chlorophenyl)-1-methyl-8-(1-methylpyrazol-4-yl)-5,6-dihydro-4~{H}-[1,2,4]triazolo[4,3-a][1]benzazepin-6-amine](/img/structure/B12420959.png)
![3,3-dideuterio-1-[(1E,3E,5E,7E,9E,11E,13E,15E,17E)-18-[3,3-dideuterio-6,6-dimethyl-2-(trideuteriomethyl)cyclohexen-1-yl]-3,7,12,16-tetramethyloctadeca-1,3,5,7,9,11,13,15,17-nonaenyl]-6,6-dimethyl-2-(trideuteriomethyl)cyclohexene](/img/structure/B12420966.png)
